Cas no 279262-31-6 ((4-(Ethoxymethyl)phenyl)boronic acid)

(4-(Ethoxymethyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Ethoxymethyl)phenyl)boronic acid
- [4-(ethoxymethyl)phenyl]boronic acid
- 4-(Ethoxymethyl)phenylboronic acid
- 4-Ethoxymethylphenylboronic acid
- SCHEMBL13978537
- CS-0174787
- 279262-31-6
- MFCD08701751
- BS-27809
- DTXSID60629655
- AKOS004115063
- 4-Ethoxymethylphenylboronic acid, AldrichCPR
- I12117
- 4-Ethoxymethylphenylboronic acid
- (4-(Ethoxymethyl)phenyl)boronicacid
-
- MDL: MFCD08701751
- インチ: InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3
- InChIKey: DGUPNEQXGIBFDX-UHFFFAOYSA-N
- ほほえんだ: CCOCC1=CC=C(C=C1)B(O)O
計算された属性
- せいみつぶんしりょう: 180.09600
- どういたいしつりょう: 180.0957744g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- PSA: 49.69000
- LogP: -0.09710
(4-(Ethoxymethyl)phenyl)boronic acid セキュリティ情報
(4-(Ethoxymethyl)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-(Ethoxymethyl)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124723-5g |
(4-(Ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 97% | 5g |
$655 | 2024-07-28 | |
Fluorochem | 219135-1g |
4-(Ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 95% | 1g |
£150.00 | 2022-03-01 | |
Chemenu | CM124723-5g |
(4-(Ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 97% | 5g |
$477 | 2021-08-05 | |
TRC | E894890-500mg |
4-Ethoxymethylphenylboronic acid |
279262-31-6 | 500mg |
$230.00 | 2023-05-18 | ||
A2B Chem LLC | AF34945-5g |
4-Ethoxymethylphenylboronic acid |
279262-31-6 | 97% | 5g |
$510.00 | 2024-04-20 | |
abcr | AB270902-1g |
4-Ethoxymethylphenylboronic acid, 97%; . |
279262-31-6 | 97% | 1g |
€246.00 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0053-500mg |
(4-(ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 95% | 500mg |
¥786.0 | 2024-04-20 | |
Crysdot LLC | CD12089008-1g |
(4-(Ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 95+% | 1g |
$203 | 2024-07-24 | |
Crysdot LLC | CD12089008-5g |
(4-(Ethoxymethyl)phenyl)boronic acid |
279262-31-6 | 95+% | 5g |
$683 | 2024-07-24 | |
1PlusChem | 1P00BHDT-5g |
4-Ethoxymethylphenylboronic acid |
279262-31-6 | 97% | 5g |
$699.00 | 2025-02-25 |
(4-(Ethoxymethyl)phenyl)boronic acid 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
(4-(Ethoxymethyl)phenyl)boronic acidに関する追加情報
Introduction to (4-(Ethoxymethyl)phenyl)boronic Acid (CAS No. 279262-31-6)
(4-(Ethoxymethyl)phenyl)boronic acid, identified by its CAS number 279262-31-6, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its phenyl ring substituted with an ethoxymethyl group and a boronic acid moiety, exhibits unique chemical properties that make it a valuable tool in various synthetic and analytical applications.
The boronic acid functional group in (4-(Ethoxymethyl)phenyl)boronic acid is particularly noteworthy due to its ability to participate in diverse chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. These reactions are foundational in the development of novel pharmaceuticals and agrochemicals, underscoring the importance of boronic acids as intermediates and reagents.
In recent years, there has been a surge in research focused on the development of boronic acid derivatives for their potential applications in drug discovery and diagnostics. The< strong>Ethoxymethyl substituent in the phenyl ring of this compound introduces a degree of steric hindrance and electronic modulation, which can be exploited to fine-tune the reactivity and selectivity of the boronic acid group. This has led to its incorporation into various high-throughput screening campaigns aimed at identifying new bioactive compounds.
One of the most compelling aspects of (4-(Ethoxymethyl)phenyl)boronic acid is its utility in the field of glycoscience. Boronic acids are known to form reversible complexes with sugars, a property that has been leveraged to develop lectin inhibitors and other carbohydrate-based therapeutics. The specific interaction between the boronic acid group and carbohydrate moieties can be modulated by the< strong>Ethoxymethyl side chain, allowing for the design of more selective and potent inhibitors.
Moreover, this compound has found applications in materials science, particularly in the development of organic electronic devices. The ability of boronic acids to form stable coordination complexes with metals has been utilized to create novel materials with enhanced electronic properties. The< strong>Ethoxymethyl group in (4-(Ethoxymethyl)phenyl)boronic acid contributes to its solubility and processability, making it an attractive candidate for use in thin-film technologies and other advanced material systems.
The synthesis of< strong>(4-(Ethoxymethyl)phenyl)boronic acid typically involves multi-step organic transformations, starting from readily available precursors such as 4-bromoacetophenone. The introduction of the ethoxymethyl group is often achieved through nucleophilic substitution reactions, while the subsequent installation of the boronic acid functionality can be accomplished via lithiation-borylation or direct borylation methods. These synthetic routes highlight the compound's accessibility and versatility for further functionalization.
In clinical research, derivatives of< strong>(4-(Ethoxymethyl)phenyl)boronic acid have been explored for their potential therapeutic effects. For instance, modifications to the< strong>Ethoxymethyl group have been investigated to improve pharmacokinetic profiles and reduce off-target effects. Such studies underscore the compound's significance as a building block for drug discovery efforts aimed at treating a wide range of diseases.
The analytical characterization of< strong>(4-(Ethoxymethyl)phenyl)boronic acid is another critical aspect that has been extensively studied. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and understand its behavior in different environments. These analytical methods not only confirm the identity of the compound but also provide insights into its reactivity and interactions with other molecules.
The environmental impact of< strong>(4-(Ethoxymethyl)phenyl)boronic acid is also a subject of interest. While boron-containing compounds are generally not considered highly toxic, their persistence in aquatic environments can pose challenges. Research is ongoing to develop sustainable synthetic methods that minimize environmental footprint while maintaining high yields and purity standards.
In conclusion, (4-(Ethoxymethyl)phenyl)boronic acid (CAS No. 279262-31-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, a key component in glycoscience research, and a promising material for advanced technological applications. As our understanding of its properties continues to evolve, so too will its role in driving innovation in chemistry and related fields.
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